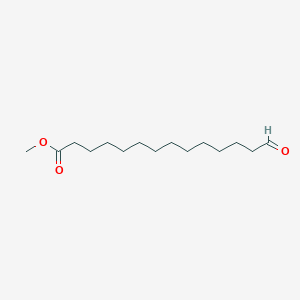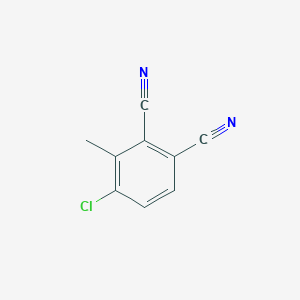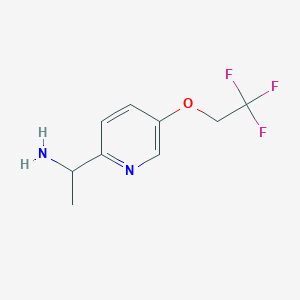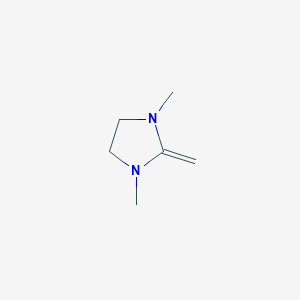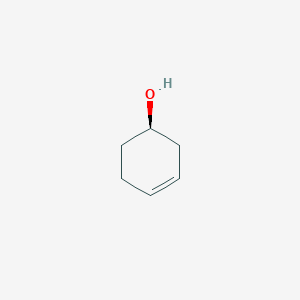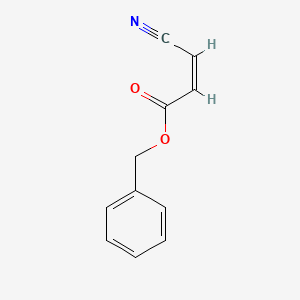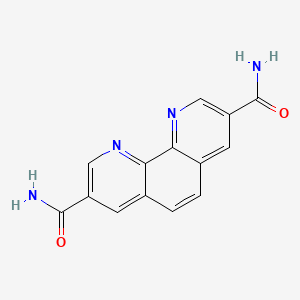
1,10-Phenanthroline-3,8-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthroline-3,8-dicarboxamide is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its ability to form strong complexes with metal ions, making it a valuable ligand in coordination chemistry. The presence of carboxamide groups at the 3 and 8 positions enhances its chelating properties, allowing it to form stable complexes with various metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-3,8-dicarboxamide can be synthesized through a multi-step process. One common method involves the reaction of 1,10-phenanthroline with phosgene to form 1,10-phenanthroline-3,8-dicarbonyl chloride. This intermediate is then reacted with ammonia or primary amines to yield the desired dicarboxamide derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions. The process typically requires careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,10-Phenanthroline-3,8-dicarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The compound can participate in substitution reactions, where the carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require nucleophiles and appropriate catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
1,10-Phenanthroline-3,8-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Research explores its potential in drug development, particularly in designing metal-based drugs.
Mecanismo De Acción
The mechanism of action of 1,10-phenanthroline-3,8-dicarboxamide primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, which can alter the metal ion’s reactivity and properties. This chelation process is crucial in various applications, such as catalysis and metal ion extraction .
Comparación Con Compuestos Similares
1,10-Phenanthroline-2,9-dicarboxamide: Similar in structure but with carboxamide groups at the 2 and 9 positions.
4,7-Substituted 1,10-phenanthroline-2,9-dicarboxamides: These compounds have substituents at the 4 and 7 positions, affecting their photophysical properties and coordination behavior.
Uniqueness: 1,10-Phenanthroline-3,8-dicarboxamide is unique due to its specific positioning of carboxamide groups, which enhances its chelating ability and stability of the formed metal complexes. This makes it particularly useful in applications requiring strong and selective metal ion binding .
Propiedades
Fórmula molecular |
C14H10N4O2 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
1,10-phenanthroline-3,8-dicarboxamide |
InChI |
InChI=1S/C14H10N4O2/c15-13(19)9-3-7-1-2-8-4-10(14(16)20)6-18-12(8)11(7)17-5-9/h1-6H,(H2,15,19)(H2,16,20) |
Clave InChI |
RBIOYSIHPNVCFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





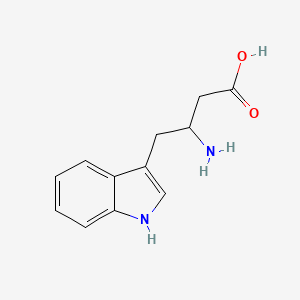
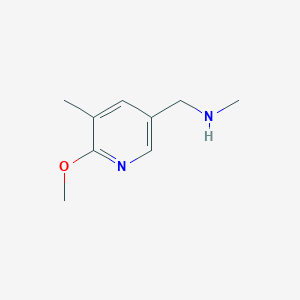
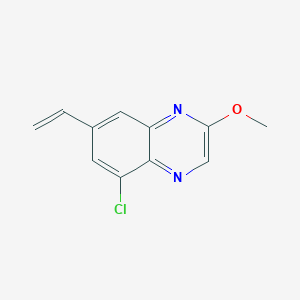
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
